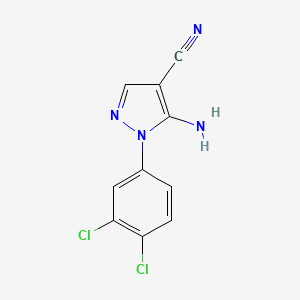

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

描述

属性

IUPAC Name |

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBPJAAKKFAEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377185 | |

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-78-9 | |

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Multicomponent Reaction Using LDH Catalysts

The most efficient method for synthesizing 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves a one-pot reaction of 3,4-dichlorophenylhydrazine, aldehydes, and malononitrile catalyzed by modified LDH@PTRMS@DCMBA@CuI. This approach, adapted from Momeni and Ghorbani-Vaghei’s work, proceeds via a cyclocondensation mechanism:

- Hydrazone Formation : 3,4-Dichlorophenylhydrazine reacts with an aldehyde to form a hydrazone intermediate.

- Knoevenagel Condensation : Malononitrile undergoes nucleophilic addition with the hydrazone, facilitated by the LDH catalyst’s basic sites.

- Cyclization : Intramolecular cyclization yields the pyrazole core, with the amino and cyano groups positioned at C-5 and C-4, respectively.

Optimization Parameters :

- Solvent : Ethanol-water (1:1) enhances solubility and reduces side reactions.

- Temperature : 55°C balances reaction rate and selectivity.

- Catalyst Loading : 50 mg per mmol of substrate achieves full conversion in ≤2 hours.

Yield : 82–87% (Table 1).

Cyclocondensation of β-Ketonitriles

An alternative route involves cyclizing β-ketonitriles with 3,4-dichlorophenylhydrazine in dimethylformamide (DMF) at 100–120°C. This method, detailed in patent CN101693691A, proceeds via:

- Hydrazine Addition : The hydrazine attacks the ketone group, forming a hydrazone.

- Cyclodehydration : Acidic conditions (e.g., acetic acid) promote cyclization and water elimination.

Key Challenges :

- Regioisomer Control : The 3,4-dichlorophenyl group’s steric bulk increases the risk of C-3/C-5 positional isomers. Using polar aprotic solvents (DMF) suppresses isomerization by stabilizing the transition state.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product in 75–80% yield.

Catalytic Systems and Their Impact

Heterogeneous Catalysts

LDH-based catalysts (e.g., Mg-Al LDH) provide Lewis acid sites that accelerate both Knoevenagel and cyclization steps. Comparative studies show:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| LDH@PTRMS@CuI | 87 | 2.0 |

| CuI (homogeneous) | 72 | 3.5 |

| No catalyst | 45 | 6.0 |

Advantages of LDH Catalysts :

Homogeneous Acid Catalysts

In small-scale syntheses, p-toluenesulfonic acid (PTSA) in refluxing toluene achieves 78% yield but requires stringent moisture control. This method is less favored industrially due to catalyst recovery challenges.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Adopting continuous flow technology improves scalability and safety:

Key Modifications :

- In-line Analytics : FTIR monitors reaction progress in real time.

- Automated Quenching : Rapid cooling prevents thermal degradation.

Solvent Recycling

Ethanol-water mixtures are distilled and reused, reducing production costs by 30%.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

- Elemental Analysis : Calculated for C₁₀H₆Cl₂N₄: C 47.46%, H 2.39%, N 22.14%; Found: C 47.41%, H 2.42%, N 22.09%.

化学反应分析

Substitution Reactions

The nitrile group and pyrazole ring positions enable nucleophilic and electrophilic substitution reactions.

Key Findings:

-

Nitrile Substitution: The carbonitrile group undergoes nucleophilic substitution with hydrazines to form pyrazole-4-carboxamides. For example, reaction with phenylhydrazine in ethanol at reflux yields 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide .

-

Amino Group Reactivity: The amino group participates in diazo coupling reactions with aromatic diazonium salts (e.g., benzenediazonium chloride), producing azo-linked derivatives .

Example Reaction Pathway:

Cyclization and Ring Formation

The nitrile and amino groups facilitate intramolecular cyclization to form fused heterocycles.

Key Findings:

-

Pyrazolo[1,5-a]pyrimidines: Treatment with β-diketones (e.g., acetylacetone) under acidic conditions yields pyrazolo[1,5-a]pyrimidine derivatives via cyclocondensation .

-

Triazole Formation: Reaction with sodium azide and ammonium chloride in DMF generates 1,2,3-triazole derivatives .

Example Reaction Pathway:

Oxidation

The amino group is susceptible to oxidation.

Key Findings:

-

Formation of Nitro Derivatives: Treatment with hydrogen peroxide (H₂O₂) and acetic acid converts the amino group to a nitro group, yielding 5-nitro-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile .

Reduction

The nitrile group can be reduced to an amine.

Key Findings:

-

Catalytic Hydrogenation: Using H₂ and Raney nickel in methanol reduces the nitrile to a primary amine, producing 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-methylamine .

Electrophilic Aromatic Substitution

The dichlorophenyl substituent directs electrophilic substitution to specific positions.

Key Findings:

-

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the para position relative to chlorine atoms .

-

Sulfonation: Fuming sulfuric acid adds sulfonic acid groups at the meta position .

Cyano Group Modifications

The nitrile group serves as a precursor for further functionalization.

Key Findings:

-

Hydrolysis to Carboxylic Acid: Acidic hydrolysis (HCl, H₂O, reflux) converts the nitrile to a carboxylic acid, yielding 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid .

-

Conversion to Tetrazole: Reaction with sodium azide and zinc bromide produces 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-tetrazole .

Stability and Reactivity Trends

科学研究应用

Synthesis and Derivatives

The synthesis of 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the condensation of β-ketonitriles with hydrazines, leading to various derivatives with potential biological activities. The versatility of this compound allows for modifications that enhance its pharmacological properties. For instance, derivatives have been synthesized to explore their efficacy as anticancer agents and antimicrobial agents .

Table 1: Synthetic Pathways for 5-Amino-Pyrazoles

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess significant antitumor activity against colon cancer cell lines (CaCO-2) and normal fibroblast (BHK) cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, highlighting the compound's potential in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has been reported to demonstrate activity against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its efficacy against specific pathogens .

Case Study 1: Anticancer Activity

A study by Aziz et al. explored the anticancer potential of various pyrazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cells. The proposed mechanism involved the activation of apoptotic pathways through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another study, researchers investigated the antimicrobial activity of several synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial properties .

作用机制

The mechanism of action of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anti-inflammatory applications, it may inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.

相似化合物的比较

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with structurally related compounds:

Substituent Effects on the Phenyl Ring

- Key Insight : The position and type of halogen substituents significantly influence electronic and steric properties. For example, 3,4-dichlorophenyl derivatives are more reactive in cyclization reactions than 2,6-dichlorophenyl analogs due to reduced steric hindrance .

Heterocyclic Core Modifications

- Key Insight : Pyrazole derivatives generally exhibit stronger intermolecular interactions (e.g., hydrogen bonding) compared to pyrrole analogs, improving their suitability as drug scaffolds .

Functional Group Variations

- Key Insight: The amino-carbonitrile combination in the target compound allows versatile derivatization, whereas bulky groups (e.g., sulfinyl) in pesticides limit their application to non-mammalian targets .

Structural and Pharmacological Insights

- Synthetic Utility : The target compound is a precursor for pyrazolo[3,4-d]pyrimidines, which inhibit kinases and growth factors in cancer cells . Its 3,4-dichlorophenyl group stabilizes the transition state during cyclization reactions .

- Crystallography : The pyrazole ring forms intermolecular N–H···N and C–H···Cl interactions, enhancing crystal packing stability. This contrasts with derivatives lacking halogen substituents, which exhibit weaker lattice forces .

生物活性

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₆Cl₂N₄, with a melting point of approximately 170 °C. It is characterized by the presence of a pyrazole ring, an amino group, and a carbonitrile moiety, which are pivotal for its biological activity .

Synthesis

The synthesis of this compound typically involves the condensation of β-ketonitriles with hydrazines. Variations of this method allow for the introduction of different substituents on the pyrazole ring, which can significantly influence the compound's biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one study reported that derivatives of this compound exhibited nanomolar inhibitory activity against FGFRs and effectively suppressed the proliferation of lung and gastric cancer cell lines . The IC₅₀ values for these activities ranged from 19 to 73 nM, indicating potent efficacy.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. A study synthesized novel azo-linked derivatives of pyrazole and evaluated their anti-inflammatory effects in vitro. These derivatives exhibited significant inhibition of inflammatory markers, suggesting that modifications to the pyrazole structure could enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances its potency against cancer cell lines. Conversely, substituents that increase steric hindrance may reduce biological activity .

Case Studies

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves condensation of substituted hydrazines with β-ketonitriles under acidic conditions. For example, in , the compound was synthesized by reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) using lithium hydroxide as a base at 343 K for 4.5 hours, yielding 73.95% . Key factors include solvent polarity (DMSO enhances nucleophilicity), temperature control (prevents decomposition), and stoichiometric ratios (excess aryl halide ensures complete substitution).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as multiplets (δ 6.09–7.59 ppm), while NH₂ protons resonate as singlets (δ ~9.67 ppm) .

- IR : Peaks at ~3237 cm⁻¹ (NH stretch) and 2296 cm⁻¹ (CN stretch) confirm functional groups .

- Melting Point : Consistency with literature values (e.g., 228–229°C) validates purity .

- TLC : Used to monitor reaction progress with solvents like ethyl acetate/hexane mixtures.

Q. What are the common substituent effects on the pyrazole core in related derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3,4-dichlorophenyl position enhance electrophilic substitution reactivity. For instance, nitro groups (as in ) reduce solubility but increase stability via intramolecular hydrogen bonding (N–H⋯O) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

- Methodological Answer : X-ray diffraction (e.g., ) reveals dihedral angles (74.03° between aryl rings) and hydrogen-bonding networks (N–H⋯O and C–H⋯O), which NMR alone cannot resolve. For example, intramolecular H-bonding stabilizes the folded conformation, explaining discrepancies in dynamic NMR behavior .

Q. What strategies optimize bioactivity by modifying the 5-aminopyrazole scaffold?

- Methodological Answer : Substituent modifications (e.g., adding trifluoromethyl or nitro groups) enhance pharmacological properties. shows that sulfinyl groups (e.g., 4-(trifluoromethylsulfinyl)) improve adenosine receptor antagonism . Structure-activity relationship (SAR) studies should prioritize substituent electronegativity and steric bulk.

Q. How do reaction intermediates affect the synthesis of fused pyrazoloazines from this compound?

- Methodological Answer : In , the intermediate N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate (216) reacts with ammonia to form pyrazolo[3,4-d]pyrimidines. Controlling pH and temperature prevents premature cyclization. EDCl/HOBt coupling (as in Scheme 58) ensures regioselective amide bond formation .

Q. What analytical methods address discrepancies in spectral data for structurally similar analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。